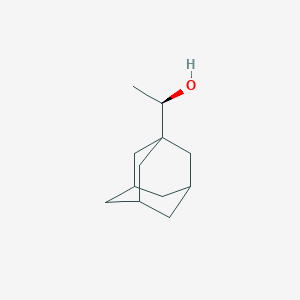

(1R)-1-(adamantan-1-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(1-adamantyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3/t8-,9?,10?,11?,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALBLVPSPRKDJI-AAWJQDODSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C12CC3CC(C1)CC(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226806 | |

| Record name | (αR)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91410-69-4 | |

| Record name | (αR)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91410-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1r 1 Adamantan 1 Yl Ethan 1 Ol and Its Chiral Derivatives

Enantioselective Synthesis Strategies

The direct synthesis of a specific enantiomer, such as (1R)-1-(adamantan-1-yl)ethan-1-ol, is often more efficient than resolving a racemic mixture. wikipedia.org Various strategies have been developed to achieve this, including asymmetric catalysis, biocatalytic transformations, and the use of chiral auxiliaries.

Asymmetric Catalysis Approaches (e.g., Chiral Metal Complexes, Organocatalysis)

Asymmetric catalysis utilizes chiral catalysts to stereoselectively convert a prochiral substrate into a chiral product. This can involve metal complexes with chiral ligands or purely organic molecules (organocatalysis).

In the context of synthesizing adamantane (B196018) derivatives, chiral metal complexes have demonstrated catalytic activity in various asymmetric reactions. For instance, Ni(II) complexes with chiral ligands derived from (1R,2R)-1,2-diphenylethane-1,2-diamine have been used in asymmetric Michael additions. researchgate.net Similarly, copper(I) complexes with chiral tetrahydrosalen ligands have proven effective for asymmetric Henry reactions, producing β-nitro alcohols with high enantioselectivity. organic-chemistry.org While not directly applied to this compound, these examples showcase the potential of chiral metal complexes to induce stereoselectivity in reactions involving bulky adamantyl groups.

Organocatalysis, which avoids the use of metals, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Chiral primary diamines, such as (1S,2S)-1,2-diphenylethane-1,2-diamine, have been shown to catalyze direct asymmetric aldol (B89426) reactions with high stereoselectivity. researchgate.net These catalysts operate through the formation of chiral enamines or iminium ions, effectively controlling the facial selectivity of the reaction. The application of such organocatalytic systems to the synthesis of this compound from 1-(adamantan-1-yl)ethan-1-one represents a promising and environmentally benign approach.

| Catalyst Type | Example Catalyst/Ligand | Reaction Type | Potential Substrate |

| Chiral Metal Complex | Ni(II) with (1R,2R)-1,2-diphenylethane-1,2-diamine derived ligand researchgate.net | Michael Addition | Adamantyl-containing α,β-unsaturated ketone |

| Chiral Metal Complex | Cu(I) with chiral tetrahydrosalen ligand organic-chemistry.org | Henry Reaction | 1-Adamantanecarboxaldehyde |

| Organocatalyst | (1S,2S)-1,2-Diphenylethane-1,2-diamine researchgate.net | Aldol Reaction | 1-(Adamantan-1-yl)ethan-1-one |

Biocatalytic Transformations (e.g., Enzyme-Mediated Reductions and Hydroxylations)

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral molecules. Enzymes, such as ketoreductases, can reduce ketones to their corresponding alcohols with exceptional enantioselectivity.

An enzymatic reduction process has been successfully developed to convert adamantane-containing ketones to chiral adamantanol intermediates. genscript.com For instance, a commercial ketoreductase was used to prepare chiral adamantanols with a 96% enantiomeric excess (ee) and near-quantitative yield. genscript.com Further optimization led to the identification and cloning of a more selective ketoreductase from Candida utilis, which was then expressed in Escherichia coli. genscript.com This biocatalytic system often requires a cofactor like NADPH, which can be regenerated in situ using a glucose dehydrogenase, also co-expressed in the same host. genscript.com This approach allows for the creation of a stable, lyophilized cell paste containing both enzymes, facilitating storage and handling. genscript.com The one-pot chemo-biocatalytic synthesis, combining a hydrogenation catalyst with an enzyme, has also been explored for similar transformations. researchgate.net

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Commercial Ketoreductase genscript.com | Adamantanone derivative | Chiral Adamantanol | 96% | ~100% |

| Candida utilis ATCC 42181 Ketoreductase genscript.com | Adamantanone derivative | Chiral Adamantanol | >96% | High |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgnih.gov For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, directed by the methyl group of the auxiliary. wikipedia.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. nih.gov

While specific examples for the synthesis of this compound using chiral auxiliaries are not prevalent in the literature, this strategy remains a viable and powerful tool. The general principle would involve attaching a chiral auxiliary to a precursor of the target molecule, performing a diastereoselective reaction to introduce the chiral center, and then cleaving the auxiliary.

| Chiral Auxiliary | Typical Reaction | Key Feature |

| Evans Oxazolidinones wikipedia.org | Alkylation, Aldol Reactions | Forms a rigid chelated intermediate, directing electrophilic attack. |

| Pseudoephedrine wikipedia.orgnih.gov | Alkylation | The methyl group directs the approach of the electrophile. |

| Camphorsultam wikipedia.org | Various | The bulky camphor (B46023) skeleton provides effective steric shielding. |

Chiral Pool Synthesis for Adamantane Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. univie.ac.at This approach is particularly useful when the target molecule shares a significant portion of its structure with the chiral starting material.

For adamantane derivatives, this strategy is less direct as adamantane itself is achiral. However, chiral building blocks can be incorporated into the synthesis of more complex adamantane-containing molecules. For instance, proteinogenic α-amino acids, which are available in high enantiomeric purity, can be chemically modified and used to construct chiral structures that are then appended to an adamantane core. univie.ac.at The synthesis of 1,2-disubstituted adamantane derivatives, which are inherently chiral, can be achieved through the construction of the adamantane scaffold from acyclic, monocyclic, or bicyclic starting materials that may themselves be derived from the chiral pool. nih.gov

Chiral Resolution Techniques

When a direct enantioselective synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is employed. wikipedia.org

Diastereomeric Salt Formation and Crystallization-Based Resolution

The most common method for resolving a racemic mixture of a chiral alcohol like (±)-1-(adamantan-1-yl)ethan-1-ol involves its conversion into a pair of diastereomers. wikipedia.org This is typically achieved by reacting the racemic alcohol with an enantiomerically pure chiral resolving agent. wikipedia.org

For a racemic alcohol, a common strategy is to first convert it to a diastereomeric ester or urethane (B1682113) by reacting it with a chiral carboxylic acid or isocyanate, respectively. Alternatively, if the molecule contains an acidic or basic handle, diastereomeric salts can be formed. libretexts.orglibretexts.org For instance, a racemic acid can be resolved by forming a salt with a chiral base like brucine, strychnine, or (R)-1-phenylethylamine. libretexts.org

These resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the desired diastereomer is then converted back to the pure enantiomer by cleaving the resolving agent. wikipedia.org The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically. wikipedia.org For example, the resolution of racemic 1-phenylethanol (B42297) has been achieved using (S)-mandelic acid, where the less soluble diastereomeric salt precipitates from the solution. wikipedia.org Similarly, tartaric acid and its derivatives are widely used resolving agents for racemic amines. gavinpublishers.com

| Resolving Agent Type | Example | Target Functional Group | Separation Method |

| Chiral Acid libretexts.org | (+)-Tartaric acid, (-)-Malic acid | Racemic Base | Fractional Crystallization of Diastereomeric Salts |

| Chiral Base libretexts.org | Brucine, (R)-1-Phenylethylamine | Racemic Acid | Fractional Crystallization of Diastereomeric Salts |

| Chiral Acid wikipedia.org | (S)-Mandelic Acid | Racemic Alcohol (after derivatization) | Fractional Crystallization of Diastereomeric Esters |

Chromatographic Resolution Methods (e.g., Chiral Stationary Phase HPLC)

The separation of enantiomers from a racemic mixture is a critical step in obtaining chirally pure compounds. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. rsc.org The effectiveness of this method relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

For the resolution of racemic 1-(adamantan-1-yl)ethanol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective. nih.govwindows.net These phases offer a broad range of chiral recognition abilities. The choice of the mobile phase is crucial and can significantly impact the selectivity and resolution of the separation. chromatographyonline.com Both normal-phase (typically a hydrocarbon mixed with an alcohol modifier) and polar organic modes can be employed. nih.govhplc.eu The polar organic mode, using solvents like methanol (B129727) or ethanol (B145695), often provides the advantage of shorter analysis times and sharper peaks. nih.gov

The selection of the specific polysaccharide derivative on the CSP can also have a profound effect on the separation. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) can exhibit different chiral recognition capabilities, making it beneficial to screen various CSPs to achieve optimal separation. windows.net The temperature at which the chromatography is performed is another parameter that can be adjusted to improve resolution, as it can influence the interactions between the analyte and the stationary phase. chromatographyonline.com

Table 1: Factors Influencing Chiral HPLC Resolution

| Parameter | Description | Impact on Separation |

| Chiral Stationary Phase (CSP) | The type of chiral selector immobilized on the support material (e.g., cellulose or amylose derivatives). chromatographyonline.com | Determines the primary mechanism of chiral recognition and selectivity. chromatographyonline.com |

| Mobile Phase Composition | The solvent system used to carry the analyte through the column (e.g., normal-phase or polar organic). nih.gov | Affects the interaction strength between the analyte and CSP, influencing retention and resolution. nih.gov |

| Temperature | The operating temperature of the column. chromatographyonline.com | Can alter the thermodynamics of interaction, leading to changes in selectivity and peak shape. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Influences analysis time and can affect peak broadening. |

Kinetic Resolution and Dynamic Kinetic Resolution

Kinetic resolution is a process that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. A significant drawback of traditional kinetic resolution is that the maximum theoretical yield for the unreacted enantiomer is 50%.

Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution process with in situ racemization of the starting material. wikipedia.org This continuous interconversion of enantiomers allows, in principle, for the complete conversion of a racemic mixture into a single, desired enantiomer, with a theoretical yield of up to 100%. wikipedia.org For DKR to be efficient, the rate of racemization should be comparable to or faster than the rate of the slower reacting enantiomer's transformation.

In the context of adamantyl alcohols, DKR can be a powerful tool. The process often involves a dual-catalyst system: one for the enantioselective reaction (frequently an enzyme like a lipase) and another for the racemization of the alcohol (often a metal complex, such as a ruthenium catalyst). youtube.com The enzyme selectively acylates one enantiomer of the alcohol, while the metal catalyst facilitates the interconversion between the (R)- and (S)-alcohols. youtube.com This chemoenzymatic approach has been successfully applied to the resolution of various secondary alcohols. nih.gov

For example, a lipase (B570770) can selectively catalyze the acylation of the (R)-enantiomer of 1-(adamantan-1-yl)ethanol, while a ruthenium catalyst racemizes the remaining (S)-enantiomer back to the racemic mixture. youtube.com This allows for the continuous conversion of the (S)-enantiomer into the (R)-enantiomer, which is then consumed in the acylation reaction, ultimately leading to a high yield of the (R)-acylated product.

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Maximum Theoretical Yield | Key Requirements |

| Chromatographic Resolution | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. rsc.org | ~100% | Effective chiral stationary phase and optimized mobile phase. chromatographyonline.com |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent or catalyst. wikipedia.org | 50% for the recovered starting material. | A chiral catalyst or reagent that reacts selectively with one enantiomer. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the starting material. wikipedia.org | 100%. wikipedia.org | An efficient resolution system and a compatible racemization catalyst. |

Multistep Synthetic Routes and Strategic Retrosynthesis for Adamantyl Alcohols

The construction of a complex molecule like this compound often requires a multistep synthetic approach. Retrosynthetic analysis is a powerful strategy for planning such syntheses, where one works backward from the target molecule to simpler, commercially available starting materials. oregonstate.eduyoutube.com

For a tertiary alcohol such as 1-(adamantan-1-yl)ethan-1-ol, a common retrosynthetic disconnection involves breaking one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. youtube.comyoutube.com This leads to a carbonyl compound (a ketone in this case, adamantan-1-yl methyl ketone) and an organometallic reagent (such as a methyl Grignard reagent).

Retrosynthetic Analysis of this compound:

Target Molecule: this compound

Disconnection: Break the C-C bond between the carbinol carbon and the methyl group.

Synthetic Equivalents:

The forward synthesis would then involve the reaction of adamantan-1-yl methyl ketone with methylmagnesium bromide, followed by an acidic workup to yield the racemic 1-(adamantan-1-yl)ethan-1-ol. This racemic mixture would then require one of the previously discussed resolution techniques to isolate the desired (1R)-enantiomer.

The synthesis of the precursor, adamantan-1-yl methyl ketone, can be achieved through various methods. One common route is the Friedel-Crafts acylation of adamantane. Alternatively, multistep sequences starting from other adamantane derivatives can be employed. mdpi.commdpi.com For instance, 1-adamantanecarboxylic acid can be converted to its acid chloride and then reacted with an appropriate organocuprate.

The synthesis of other adamantyl alcohols and their derivatives can also be approached with similar retrosynthetic strategies. nih.govorgsyn.org For example, 2-(adamantan-1-yl)ethanol can be synthesized from 1-adamantaneethanol. nih.gov The synthesis of more complex, substituted adamantane structures often involves the construction of the adamantane cage itself as a key step. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1r 1 Adamantan 1 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like (1R)-1-(adamantan-1-yl)ethan-1-ol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing valuable insights into the molecule's stereochemistry and preferred conformations.

Advanced 1D and 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. In this compound, the adamantyl cage gives rise to a series of characteristic signals in the aliphatic region of the spectrum. The ethoxy group introduces a quartet for the methine proton (CH-OH) and a doublet for the methyl group protons.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY would show a correlation between the methine proton of the ethan-1-ol moiety and the protons of the adjacent methyl group. It would also map the coupling network within the rigid adamantane (B196018) cage.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the ethan-1-ol side chain and the carbons of the adamantane nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of nuclei. For this compound, NOESY can be used to confirm the stereochemistry and to study the preferred conformation around the C-C bond connecting the adamantyl group and the ethanol (B145695) moiety.

A combination of these techniques allows for a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, providing a detailed picture of the molecule's structure in solution.

| Technique | Information Gained |

| ¹H NMR | Provides information on the proton environments, including chemical shift and multiplicity. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environments. |

| COSY | Identifies proton-proton spin coupling networks. rsc.org |

| HSQC | Correlates protons to their directly attached carbons. rsc.org |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, identifying connectivity. rsc.org |

| NOESY | Reveals through-space correlations, indicating spatial proximity of protons. rsc.org |

Solid-State NMR Investigations of Molecular Packing

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the orientation of the molecule with respect to the external magnetic field. This sensitivity provides detailed information about molecular packing, intermolecular interactions, and polymorphism.

For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell by observing the number of distinct sets of resonances.

Probe the local environment and conformation of the molecule in the solid state, which may differ from its conformation in solution.

Investigate intermolecular hydrogen bonding involving the hydroxyl group, which plays a key role in the crystal packing.

Characterize the dynamics of the adamantane cage and the ethanol side chain in the solid state.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions to obtain high-resolution spectra.

X-ray Crystallography for Absolute Configuration Determination and Crystal Structure Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds at atomic resolution. It provides precise information about bond lengths, bond angles, and torsion angles, and it is the most reliable method for determining the absolute configuration of chiral molecules.

Determination of Chirality and Conformational Features in the Solid State

A single-crystal X-ray diffraction study of this compound would unequivocally establish its absolute configuration at the chiral center (the carbon atom bearing the hydroxyl group). By analyzing the diffraction data, the spatial arrangement of the atoms can be determined, confirming the 'R' configuration.

Furthermore, the crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the rotational position of the ethanol side chain relative to the adamantane cage and the conformation of the adamantane cage itself.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The crystal structure of this compound would provide a detailed picture of the intermolecular interactions that govern its packing in the solid state. The primary interaction is expected to be hydrogen bonding between the hydroxyl groups of neighboring molecules, leading to the formation of chains or other supramolecular motifs.

| Interaction Type | Description |

| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or networks of molecules. |

| Van der Waals Forces | The large, nonpolar adamantane cage will interact with neighboring cages through these weak, non-specific forces. |

| Host-Guest Interactions | The adamantane moiety can be encapsulated by larger host molecules, leading to the formation of supramolecular assemblies. nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy techniques are powerful tools for studying chiral molecules. They are based on the differential interaction of left and right circularly polarized light with a chiral substance.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the stereochemistry of a molecule and can be used to determine its enantiomeric purity. For this compound, the CD spectrum would show characteristic bands corresponding to the electronic transitions of the chromophores in the molecule, and the sign of these bands would be indicative of the 'R' configuration.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is closely related to the CD spectrum and can also be used to determine the absolute configuration of a chiral molecule.

Both CD and ORD are non-destructive techniques that require only a small amount of sample. They are particularly useful for confirming the enantiomeric identity of a chiral compound and for studying conformational changes that affect the chiroptical properties of the molecule.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Conformational and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the molecular structure of this compound. These methods provide detailed insights into the conformational landscape and the nature of hydrogen bonding by probing the vibrational modes of the molecule.

The vibrational spectrum of this compound is characterized by a combination of modes arising from the bulky adamantane cage, the chiral ethan-1-ol substituent, and the hydroxyl group. The analysis of these spectra allows for the identification of specific functional groups and provides information on the intermolecular interactions that govern the physical and chemical properties of the compound.

Detailed Research Findings

While a comprehensive, dedicated vibrational spectroscopy study on this compound is not extensively available in public literature, a thorough analysis can be constructed by examining the spectra of closely related compounds, such as adamantan-1-ol and other adamantane derivatives. youtube.comprimescholars.comnih.govnist.govchemicalbook.comresearchgate.net The principles of vibrational spectroscopy also allow for well-founded assignments of the key vibrational bands.

The adamantane cage exhibits a series of characteristic vibrations. The C-H stretching vibrations of the adamantyl group are typically observed in the 2850-2950 cm⁻¹ region in both FTIR and Raman spectra. nist.gov The CH₂ scissoring and twisting modes, along with C-C stretching and bending vibrations of the cage, give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹).

A key area of interest in the vibrational spectrum of this compound is the hydroxyl (-OH) group, as it is directly involved in hydrogen bonding. In the condensed phase, alcohols typically exhibit a broad, strong absorption band in the FTIR spectrum between 3200 and 3600 cm⁻¹ due to intermolecular O-H···O hydrogen bonding. primescholars.com The position and shape of this band are highly sensitive to the strength and nature of these interactions. For instance, in a dilute solution of an alcohol in a non-polar solvent, a sharp band corresponding to the "free" non-hydrogen-bonded O-H stretching vibration appears at higher wavenumbers (typically 3600-3650 cm⁻¹). youtube.com By varying the concentration, it is possible to distinguish between intermolecular and intramolecular hydrogen bonding.

In a study of adamantan-1-ol, the hydrogen bond stretching vibration was identified at approximately 3320 cm⁻¹. youtube.com It is expected that this compound would exhibit a similar broad absorption in this region, indicative of strong intermolecular hydrogen bonding in the solid state or as a neat liquid.

The C-O stretching vibration, typically found in the 1000-1260 cm⁻¹ range for secondary alcohols, is another important diagnostic band. Its exact position can be influenced by the coupling with other vibrations and the conformational arrangement of the molecule. For adamantan-1-ol, in-plane and out-of-plane deformation of the hydrogen bond have been identified, providing further insight into the structure of the hydrogen-bonded network. youtube.com

Due to the chiral center at the C-1 position of the ethyl group, this compound may exist in different conformations (rotamers) arising from rotation around the C-C and C-O single bonds. These different conformers would likely have subtle differences in their vibrational spectra, although resolving these may require advanced techniques such as matrix isolation spectroscopy or computational modeling.

Below are interactive tables summarizing the expected characteristic vibrational frequencies for this compound based on data from related adamantane derivatives and general spectroscopic principles.

Table 1: Characteristic FTIR and Raman Vibrational Bands of the Adamantane Moiety

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Notes |

| C-H Stretch | 2850 - 2950 | Strong | Strong | Characteristic of the adamantyl cage. nist.gov |

| CH₂ Scissoring | ~1450 | Medium | Medium | |

| CH₂ Wagging/Twisting | 1300 - 1400 | Medium | Weak | |

| C-C Stretch | 750 - 1200 | Medium-Weak | Strong | The symmetric C-C stretch is often a strong and sharp peak in the Raman spectrum of adamantane. chemicalbook.com |

| Cage Deformation | < 700 | Weak | Medium |

Table 2: Characteristic FTIR and Raman Vibrational Bands of the Ethan-1-ol Substituent and Hydrogen Bonding

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Notes |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Medium, Broad | The broadness is a hallmark of intermolecular hydrogen bonding. primescholars.com For adamantan-1-ol, this is seen around 3320 cm⁻¹. youtube.com |

| O-H Stretch (Free) | 3600 - 3650 | Sharp, Medium | Sharp, Medium | Observable in dilute, non-polar solutions. youtube.com |

| C-H Stretch (Methyl/Methine) | 2960 - 2990 | Strong | Strong | |

| C-O Stretch | 1000 - 1260 | Strong | Medium | Position is sensitive to substitution and conformation. |

| O-H In-plane Bend | ~1420 | Medium | Weak | Often coupled with other modes. For adamantan-1-ol, identified at 1420 cm⁻¹. youtube.com |

| O-H Out-of-plane Bend | 500 - 750 | Broad, Weak | Weak | Sensitive to the strength of the hydrogen bond. For adamantan-1-ol, identified in the 655-720 cm⁻¹ range. youtube.com |

Computational and Theoretical Investigations of 1r 1 Adamantan 1 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Conformational analysis, also accessible through DFT, would identify the most stable three-dimensional arrangements of the molecule. By calculating the relative energies of different rotamers, particularly around the C-C bond connecting the adamantyl cage and the chiral center, a detailed potential energy surface can be constructed. While specific DFT studies on (1R)-1-(adamantan-1-yl)ethan-1-ol are not available, studies on related adamantane (B196018) derivatives have successfully employed DFT to elucidate their structural and electronic characteristics. For instance, DFT has been used to study the structures of isomeric adamantanediyl dications and to calculate their ¹³C NMR chemical shifts, showing good agreement with experimental data. nih.gov

A hypothetical DFT study on this compound would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The resulting data would be invaluable for understanding its intrinsic properties.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations offer a means to explore the dynamic behavior of this compound over time. nih.govnih.gov MD simulations model the movement of atoms and molecules, providing a view of the conformational landscape that a molecule explores under specific conditions, such as in different solvents.

For this compound, MD simulations could reveal how the bulky adamantyl group and the hydroxyl group interact with surrounding solvent molecules. This is crucial for understanding its solubility and how the solvent might influence its conformational preferences and reactivity. For example, in a polar solvent, hydrogen bonding between the hydroxyl group and the solvent would be a key interaction to model. The choice of force field, which defines the potential energy of the system, is a critical parameter in MD simulations. mdpi.com

Although no specific MD studies on this compound have been published, the methodology is well-established for a wide range of organic molecules and would be directly applicable.

Mechanistic Studies of Chemical Reactions Involving this compound using Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and reaction pathways. For a chiral alcohol like this compound, computational studies could be used to model its behavior in various reactions, such as esterification or oxidation.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics and stereoselectivity. For instance, in an esterification reaction, one could model the approach of an acylating agent to the hydroxyl group and determine if the adamantyl group sterically hinders one pathway over another. While no such studies have been reported for this specific molecule, computational mechanistic studies on reactions involving other chiral alcohols are common in the literature.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be a powerful tool for structure elucidation and for the interpretation of experimental spectra. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C chemical shifts and coupling constants) and its vibrational spectra (infrared and Raman).

Reactivity and Chemical Transformations of 1r 1 Adamantan 1 Yl Ethan 1 Ol

Stereoselective Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of (1R)-1-(adamantan-1-yl)ethan-1-ol is a key site for a variety of stereoselective transformations. These reactions are crucial for the synthesis of enantiomerically pure derivatives and for probing the steric and electronic effects of the adamantyl moiety.

Functional Group Interconversions with Stereochemical Retention or Inversion

The conversion of the hydroxyl group in this compound to other functionalities can proceed with either retention or inversion of the stereocenter, depending on the reaction mechanism.

Inversion of Stereochemistry: The Mitsunobu reaction is a classic and reliable method for achieving the inversion of stereochemistry at a secondary alcohol center. nih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The activated alcohol is then displaced by a nucleophile in a clean Sₙ2 reaction, resulting in complete inversion of configuration. For example, treating this compound with a carboxylic acid under Mitsunobu conditions would yield the corresponding (S)-ester.

Another common method to achieve inversion is through a two-step process involving conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by Sₙ2 displacement with a nucleophile.

Retention of Stereochemistry: Reactions that proceed with retention of configuration at the chiral center are also of significant interest. One way to achieve this is through a double inversion mechanism, which can be facilitated by neighboring group participation. inflibnet.ac.inutexas.eduquora.com In some cases, reaction of a chiral alcohol with thionyl chloride (SOCl₂) in a non-polar solvent can lead to the formation of the corresponding alkyl chloride with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. libretexts.org However, the presence of a base like pyridine (B92270) typically leads to inversion. libretexts.org

| Reaction Type | Reagents | Stereochemical Outcome | Mechanism |

|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile (e.g., RCOOH) | Inversion | Sₙ2 |

| Tosylation followed by Sₙ2 | 1. TsCl, pyridine; 2. Nucleophile | Inversion | Sₙ2 |

| Reaction with SOCl₂ (in non-polar solvent) | SOCl₂ | Retention | Sₙi |

| Reaction with SOCl₂ (in pyridine) | SOCl₂, pyridine | Inversion | Sₙ2 |

Reactions Involving the Adamantane (B196018) Cage and its Electronic/Steric Influence on the Alcohol Moiety

The adamantane cage is not merely a spectator in the reactions of this compound. Its rigid, bulky structure exerts a profound steric influence on the reactivity of the adjacent alcohol group. This steric hindrance can affect the rate of reactions, with transformations at the secondary carbinol center being slower than for less hindered alcohols.

Furthermore, the adamantane group can participate electronically in reactions, a phenomenon known as anchimeric assistance or neighboring group participation. inflibnet.ac.inutexas.eduquora.com In reactions that proceed through a carbocationic intermediate, such as Sₙ1 solvolysis, the C-C sigma bonds of the adamantane cage can help to stabilize the positive charge. This can lead to rate enhancements and can also influence the stereochemical outcome of the reaction, often resulting in retention of configuration due to the formation of a bridged intermediate. utexas.eduquora.com

Mechanistic Elucidation of Key Chemical Transformations

The mechanisms of the key transformations of this compound are well-established in organic chemistry.

Oxidation: The Dess-Martin and Swern oxidations proceed through different mechanisms, but both avoid harsh acidic conditions that could lead to side reactions. The Dess-Martin oxidation involves the formation of a hypervalent iodine intermediate, which then undergoes an intramolecular elimination. wikipedia.orgalfa-chemistry.com The Swern oxidation utilizes an activated dimethyl sulfoxide (B87167) (DMSO) species, which reacts with the alcohol to form an alkoxysulfonium salt. A base then facilitates an intramolecular E2-like elimination to yield the ketone. wikipedia.orgchemistrysteps.com

Nucleophilic Substitution: The stereochemical outcome of nucleophilic substitution at the carbinol carbon is dictated by the reaction mechanism.

Sₙ2 reactions , such as the Mitsunobu reaction or displacement of a tosylate, proceed with a single-step, concerted mechanism involving backside attack of the nucleophile. This results in a predictable inversion of the stereocenter.

Sₙ1 reactions , which would proceed through a planar carbocation intermediate, would be expected to lead to racemization. However, due to the potential for neighboring group participation from the adamantane cage, a retention of configuration can also be observed. utexas.eduquora.com The adamantyl group can form a bridged, non-classical carbocation, which shields one face of the molecule, leading to a preferred attack of the nucleophile from the other face.

The Sₙi mechanism for the reaction with thionyl chloride in non-polar solvents involves the formation of a chlorosulfite intermediate. The chloride is then delivered from the same face as the original hydroxyl group, leading to retention of stereochemistry. libretexts.org

Applications of 1r 1 Adamantan 1 Yl Ethan 1 Ol in Advanced Chemical Synthesis

Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules

The primary value of (1R)-1-(adamantan-1-yl)ethan-1-ol in organic synthesis lies in its function as a chiral building block or synthon. A chiral building block is a molecule with one or more defined stereocenters that can be incorporated into a larger, more complex molecule, thereby transferring its chirality. The adamantyl group provides steric bulk and high lipophilicity, which can influence the pharmacological properties of a target molecule, while the (R)-configured secondary alcohol provides a reactive site for further transformations and establishes a key stereocenter. mdpi.comontosight.ai

This compound is an example of a chiral auxiliary, a temporary stereogenic unit used to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The auxiliary is covalently attached to a prochiral substrate, guides a diastereoselective reaction, and is then cleaved, yielding an enantiomerically enriched product. numberanalytics.com The bulky adamantyl group in this compound can effectively shield one face of a reactive intermediate, directing incoming reagents to the opposite face and thus ensuring high stereoselectivity.

Research has demonstrated the stereoselective synthesis of various adamantane-substituted heterocycles, such as piperidines and 1,3-oxazinan-2-ones, which show potent biological activity. nih.gov These syntheses underscore the utility of chiral adamantane (B196018) derivatives in constructing complex molecular architectures with high precision. nih.gov The defined stereochemistry of this compound makes it an ideal starting material for similar multi-step syntheses, where control of chirality is paramount for achieving the desired biological function.

Development of Novel Chiral Ligands and Catalysts Based on the Compound

The development of chiral ligands for asymmetric catalysis is a critical area of modern chemistry, enabling the efficient production of enantiomerically pure compounds. While research has extensively documented the use of chiral vicinal diamines derived from adamantane, the potential of this compound as a precursor for new ligand classes is significant. researchgate.netrawdatalibrary.netarchivog.comresearchgate.net

Studies have shown that ligands synthesized from chiral adamantane diamines, such as (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, form metal complexes that effectively catalyze key carbon-carbon bond-forming reactions like the Michael and Henry reactions. rawdatalibrary.netresearchgate.net These ligands create a specific chiral environment around the metal center, which dictates the stereochemical outcome of the catalyzed transformation.

This compound can serve as a versatile starting point for analogous chiral ligands. For instance:

Chiral Amino-alcohol Ligands: The hydroxyl group can be retained while introducing an amino group elsewhere in the molecule, creating ligands that are valuable in asymmetric additions to aldehydes and ketones.

Conversion to Diamines: Through stereospecific synthetic routes, the alcohol functionality could be converted into an amine, making it a precursor to the well-established adamantyl diamine ligands. researchgate.net

Phosphine (B1218219) Ligands: The alcohol can act as a handle to introduce phosphine groups, creating P,O-type ligands for transition-metal-catalyzed reactions.

Furthermore, related adamantane ketones (e.g., 1-acetyladamantane) have been used to synthesize bulky, imidazole-based chelating ligands designed to mimic the active sites of metalloproteins. nih.gov Given that this compound can be readily synthesized from or converted to 1-acetyladamantane, it represents a key intermediate in the creation of sterically demanding chiral ligands for biomimetic chemistry. nih.gov

Examples of Chiral Ligands Derived from Adamantane Precursors

| Ligand Precursor | Ligand Type | Catalyzed Reaction | Reference |

|---|---|---|---|

| (1S)-1-(Adamantan-1-yl)ethane-1,2-diamine | Vicinal Diamine | Asymmetric Synthesis | researchgate.net |

| (1S,2R)-1-(Adamantan-1-yl)propan-1,2-diamine | Vicinal Diamine | Michael, Henry, Epoxidation | rawdatalibrary.netresearchgate.net |

| 1-Acetyladamantane | Imidazole-based | Biomimetic Metal Complexation | nih.gov |

Integration into Supramolecular Architectures and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Within this field, host-guest chemistry is central, and the adamantyl group is a canonical guest molecule due to its size, shape, and hydrophobicity. nih.gov The rigid, cage-like structure of the adamantane moiety in this compound makes it an excellent candidate for forming stable inclusion complexes with various host molecules.

The most common hosts for adamantane derivatives are cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). These macrocyclic hosts possess a hydrophobic inner cavity and a hydrophilic exterior. The inclusion of a hydrophobic guest like adamantane into the cavity is a thermodynamically favorable process driven by the release of high-energy water molecules from the cavity into the bulk solvent (the hydrophobic effect).

Host-Guest Systems Involving Adamantane Derivatives

| Host Molecule | Guest Molecule Type | Key Driving Force | Association Constant (K) Range | Reference |

|---|---|---|---|---|

| β-Cyclodextrin (β-CD) | Adamantane | Hydrophobic Effect | 10⁴–10⁵ M⁻¹ | mdpi.com |

| Cucurbit rsc.orguril (CB rsc.org) | Adamantane | Hydrophobic & Ion-Dipole Interactions | ~10¹⁰ M⁻¹ | rsc.org |

The successful design of host-guest systems relies on the principle of molecular recognition, which requires geometric and chemical complementarity between the host and guest.

Size and Shape Complementarity: The adamantyl group has a spherical diameter of approximately 7 Å, which fits perfectly into the cavity of β-cyclodextrin. mdpi.com This snug fit maximizes the contact surface area between the host and guest, enhancing the stability of the resulting complex. mdpi.com

Hydrophobicity: The adamantane cage is highly lipophilic and non-polar. When in an aqueous environment, it readily partitions into the non-polar, hydrophobic cavity of a host molecule to minimize its unfavorable interactions with water. This hydrophobic effect is the primary driving force for complexation with cyclodextrins. mdpi.com

Functional Group Influence: The ethan-1-ol group on this compound can provide a secondary interaction site. The hydroxyl group can potentially form hydrogen bonds with the rim of the cyclodextrin (B1172386) host, further stabilizing the complex and influencing its orientation and binding affinity.

The formation of a stable host-guest complex between this compound and a macrocyclic host is governed by a combination of weak, non-covalent interactions:

Hydrogen Bonding: The hydroxyl group of the compound can act as a hydrogen bond donor or acceptor, potentially interacting with the hydroxyl groups located on the exterior rims of a cyclodextrin host. This provides an additional layer of specificity and stability.

Application in Advanced Materials Science (e.g., as a monomer for stereoregular polymer synthesis or in cage compounds)

The unique properties of the adamantane cage are increasingly being exploited in materials science to create polymers and molecular solids with novel functions.

Furthermore, the adamantane scaffold itself is the parent structural fragment of diamondoids and serves as a fundamental building block for larger, well-defined cage compounds. rsc.org These compounds can be purely organic or inorganic, with a core of ten or more atoms arranged in the adamantane topology. rsc.orgrsc.org The synthesis of these complex structures often relies on methods like condensation reactions, thermal decomposition, or molecular rearrangement. rsc.org The chirality and defined functionality of this compound make it a promising precursor for constructing chiral, functionalized cage compounds with potential applications in areas like nonlinear optics or catalysis. rsc.org

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Strategies for Adamantyl Chiral Alcohols

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry. chiralpedia.com While methods for producing chiral alcohols exist, the development of more efficient and environmentally benign strategies for adamantyl chiral alcohols like (1R)-1-(adamantan-1-yl)ethan-1-ol is a continuing goal.

Future research is likely to focus on:

Asymmetric Catalysis: The use of chiral catalysts to directly convert prochiral ketones (e.g., 1-adamantyl methyl ketone) to the desired enantiomerically pure alcohol is a highly attractive route. Research into novel organocatalysts and transition-metal complexes that can achieve high enantioselectivity and turnover numbers for bulky adamantyl substrates is a key area of exploration. chiralpedia.comliverpool.ac.uk

Biocatalysis: Enzymes, particularly lipases and alcohol dehydrogenases, offer a green and highly selective alternative for the synthesis of chiral alcohols. mdpi.com The development of robust enzymes that can accommodate the sterically demanding adamantyl group and operate under mild conditions will be a significant step forward. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unwanted enantiomer, could enable the quantitative conversion of a racemic starting material to a single enantiomer. mdpi.com

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. The application of flow chemistry to the synthesis of adamantyl chiral alcohols could lead to more controlled and reproducible manufacturing processes.

A recent study developed a novel, single-step method for synthesizing 1-(1-isocyanoethyl)adamantane from 1-(1-adamantylethyl)amine, achieving a significantly higher yield than previous two-step methods without the use of highly toxic reagents. mdpi.com This highlights the ongoing effort to create more efficient synthetic pathways for adamantane (B196018) derivatives.

Exploration of Novel Reactivity and Unprecedented Transformations

The rigid adamantane framework can influence the reactivity of adjacent functional groups in unique ways. The steric bulk of the adamantane group can direct the approach of reagents, leading to high stereoselectivity in reactions at the chiral carbinol center.

Emerging research avenues include:

Steric-Controlled Reactions: Investigating how the adamantyl group can be used to control the stereochemical outcome of a wider range of reactions, such as nucleophilic substitutions, eliminations, and rearrangements. The predictable steric hindrance could be a valuable tool for synthetic chemists.

"On-Water" and Solvent-Free Reactions: Exploring the reactivity of adamantyl chiral alcohols under unconventional reaction conditions. The high lipophilicity of the adamantane cage may lead to unusual reactivity and selectivity in aqueous or solvent-free systems, aligning with the principles of green chemistry. nih.gov

New Catalyst Development: Using this compound and its derivatives as chiral ligands for new asymmetric catalysts. The unique steric and electronic properties of the adamantyl group could lead to catalysts with novel reactivity and selectivity. For instance, ligands based on chiral (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamines have been synthesized and their catalytic activity studied in various model reactions. researchgate.net

Advanced Computational Modeling for Rational Design and Prediction of Chemical Behavior

Computational chemistry is an increasingly powerful tool for understanding and predicting the properties and reactivity of molecules. For adamantyl derivatives, computational methods can provide insights that are difficult to obtain through experimentation alone.

Future directions in this area include:

Conformational Analysis: Accurately modeling the conformational preferences of this compound and its derivatives. This is crucial for understanding how the adamantyl group influences the molecule's shape and interactions with other molecules. mdpi.comresearchgate.net

Reaction Mechanism and Selectivity Prediction: Using quantum mechanical calculations to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions involving adamantyl chiral alcohols. This can guide the design of more efficient and selective synthetic routes. nih.gov

Predicting Material Properties: Employing computational models to predict the physical and chemical properties of materials incorporating adamantyl chiral alcohols. This can accelerate the discovery of new materials with desired characteristics. Lattice energy calculations, for example, are used to understand the solid-state properties of drug compounds. acs.org

Recent studies have utilized computational modeling to understand the conformational stability and energy differences between various conformations of bioactive adamantane derivatives. mdpi.comresearchgate.net

Potential for New Material Design through Stereochemical Control and Adamantane Integration

The combination of the rigid, well-defined structure of the adamantane cage and the stereochemical control offered by the chiral center makes this compound a promising building block for new materials. rsc.org

Emerging applications in material science include:

Chiral Polymers: The incorporation of this compound into polymers can lead to materials with unique chiroptical properties, which are of interest for applications in optics, sensing, and chiral separations. The use of adamantyl groups in polyacrylates has been shown to produce transparent and heat-resistant polymer materials. researchgate.net

Liquid Crystals: The rigid and anisotropic shape of adamantane derivatives makes them potential candidates for the design of new liquid crystalline materials. The chirality of the ethanol (B145695) substituent could induce the formation of chiral mesophases, such as cholesteric liquid crystals.

Supramolecular Assemblies: The lipophilic adamantane moiety has a strong affinity for the cavities of cyclodextrins, forming stable host-guest complexes. This interaction can be exploited to create complex, self-assembled supramolecular structures with potential applications in drug delivery and surface recognition. nih.govmdpi.com

Energetic Materials: The stereochemistry of cage-like molecules can influence their density, stability, and detonation performance. While not directly related to the alcohol, research on stereoisomers of other adamantane derivatives suggests that rationally designed stereochemical editing can be an effective strategy for developing high-performance energetic materials. rsc.org

The research into adamantane-type compounds has gained significant momentum, leading to new applications in materials science, including nonlinear optics. rsc.org

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(adamantan-1-yl)ethan-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The enantioselective synthesis of this compound often employs chiral catalysts or enzymatic resolution. For instance, asymmetric reduction of the corresponding ketone precursor using chiral reducing agents (e.g., CBS catalysts) can yield the desired (R)-configuration . To ensure stereochemical purity, monitor reactions via chiral HPLC or polarimetry. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric excess (ee) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved P95 respirators for dust control and nitrile gloves to prevent dermal exposure. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases due to potential decomposition . Ventilation systems must comply with OSHA standards (29 CFR 1910) to mitigate inhalation risks .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (as in ) or NMR (¹H/¹³C) with adamantane-specific chemical shifts (e.g., δ 1.6–2.1 ppm for bridgehead protons).

- Purity Assessment : GC-MS or HPLC with UV detection (λ = 254 nm).

- Solubility Profiling : Use shake-flask methods in solvents like water, DMSO, or ethanol, referencing polarity data from analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in oxidation/reduction reactions. Focus on the hydroxyl group’s electronic environment and steric hindrance from the adamantane moiety. Compare with experimental kinetic data to validate activation energies .

Q. What strategies resolve contradictions in reported toxicity data for adamantane derivatives?

- Methodological Answer :

- Data Harmonization : Cross-reference OECD/GHS classifications with in vitro assays (e.g., Ames test for mutagenicity).

- Dose-Response Analysis : Conduct zebrafish embryo toxicity assays (ZFET) to clarify discrepancies in acute oral toxicity (e.g., LD₅₀ values). Current data indicate no carcinogenicity per IARC/ACGIH .

Q. How does the adamantane scaffold influence the stereochemical outcome of cross-coupling reactions involving this compound?

- Methodological Answer : The rigid adamantane structure imposes axial chirality, favoring syn-addition in Pd-catalyzed couplings. For example, in Suzuki-Miyaura reactions, steric bulk directs aryl boronic acids to the less hindered face. Monitor diastereomer ratios via ¹H NMR coupling constants (e.g., J = 10–12 Hz for trans products) .

Experimental Design & Troubleshooting

Q. How to design an experiment to assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

Q. Why might yields vary in the synthesis of this compound derivatives, and how can reproducibility be improved?

- Methodological Answer : Yield inconsistencies often stem from moisture-sensitive intermediates or incomplete chiral resolution. Mitigate by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.